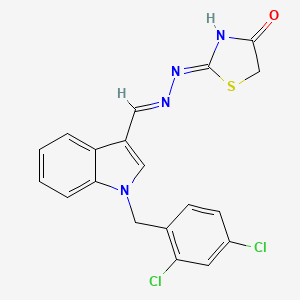![molecular formula C25H33N3O2 B6136132 1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6136132.png)
1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine, also known as MMPP, is a synthetic compound with potential therapeutic properties. It is a piperazine derivative that has been studied for its potential use in treating various neurological disorders. In
Mecanismo De Acción
The exact mechanism of action of 1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is not yet fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. 1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It has also been shown to block the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has also been shown to increase neurogenesis, which is the process of generating new neurons in the brain. Additionally, 1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been shown to have antioxidant properties, which may protect the brain from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine in lab experiments is that it has been shown to have a low toxicity profile in animal models. This means that it can be used in higher doses without causing adverse effects. However, one limitation of using 1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for 1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine research. One direction is to further investigate its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to investigate its potential use in treating drug addiction and alcoholism. Additionally, more research is needed to fully understand the mechanism of action of 1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine and its biochemical and physiological effects. Finally, more research is needed to determine the long-term safety and efficacy of 1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine in humans.
In conclusion, 1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is a synthetic compound with potential therapeutic properties. It has been studied for its potential use in treating various neurological disorders and has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. 1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has various biochemical and physiological effects in animal models, and more research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine involves the reaction of 1-(4-methoxy-3-methylbenzoyl)piperidin-4-one with 1-(2-methylphenyl)piperazine. The reaction is carried out in the presence of a base and a solvent. The product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in treating drug addiction and alcoholism. 1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models.
Propiedades
IUPAC Name |
(4-methoxy-3-methylphenyl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-19-7-4-5-9-23(19)27-15-13-26(14-16-27)22-8-6-12-28(18-22)25(29)21-10-11-24(30-3)20(2)17-21/h4-5,7,9-11,17,22H,6,8,12-16,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOGNOBPWWQKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC(=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-(2-phenylethyl)urea](/img/structure/B6136062.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B6136069.png)
![methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate](/img/structure/B6136074.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B6136086.png)
![4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6136088.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B6136091.png)
![(3-{5-[3-(diethylamino)-1-propyn-1-yl]-2,4-dipropoxyphenyl}-2-propyn-1-yl)diethylamine dihydrochloride](/img/structure/B6136106.png)
![1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B6136115.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6136118.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6136124.png)


![N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B6136146.png)